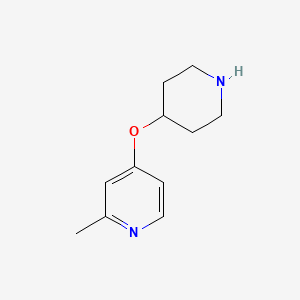

2-Methyl-4-(piperidin-4-yloxy)pyridine

Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is prolific in both natural products and synthetic drugs. nih.govresearchgate.net Its presence in a molecule can significantly influence physicochemical properties such as aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, all of which are critical for drug efficacy. nih.gov The pyridine nucleus is a key component in a vast array of FDA-approved drugs, demonstrating its versatility across numerous therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. rsc.org A recent analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant portion being anticancer agents. rsc.org

The piperidine (B6355638) moiety, another common N-heterocycle in pharmaceuticals, often serves as a versatile scaffold for introducing further chemical diversity and modulating a compound's pharmacokinetic profile. The combined "piperidin-4-yloxy" motif acts as a linker, and its derivatives have been investigated for a range of biological activities. For instance, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov This highlights the potential for molecules that combine these two key heterocyclic systems.

The addition of a methyl group at the 2-position of the pyridine ring in 2-Methyl-4-(piperidin-4-yloxy)pyridine is also significant. The position and nature of substituents on the pyridine ring are known to play a crucial role in determining the biological activity of the resulting compound. nih.gov Therefore, this compound represents a specific chemical entity within a broader class of compounds that are of high interest to medicinal chemists for the development of new therapeutic agents.

Historical Overview of Initial Research Interests in this compound

Direct historical accounts of initial research focused solely on this compound are scarce. However, the historical interest in its core components is well-documented. The search for histamine (B1213489) H1 receptor antagonists in the mid-20th century led to the development of numerous drugs containing aminoalkyl ether and pyridine moieties. nih.gov This line of research established the importance of these structural motifs in the field of antihistamines.

More specifically, analogs of this compound have been identified as important intermediates in the synthesis of modern antihistamines. For example, the closely related compound, (S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, is a key intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist. This indicates that the broader scaffold to which this compound belongs has been of significant interest to the pharmaceutical industry for the development of allergy medications. The research into these related compounds has likely provided the foundational knowledge for any subsequent, albeit less publicized, interest in this compound.

Identification of Key Research Gaps and Opportunities for Further Academic Inquiry

The primary research gap concerning this compound is the lack of comprehensive biological evaluation of the compound itself. While its analogs have found utility as synthetic intermediates, the intrinsic pharmacological profile of this specific molecule remains largely unexplored in the public domain. This presents several opportunities for academic inquiry:

Broad Biological Screening: A systematic screening of this compound against a wide range of biological targets could uncover novel activities. Given the prevalence of the pyridine and piperidine scaffolds in drugs targeting the central nervous system, kinases, and various receptors, such a screening could yield unexpected and valuable results.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives of this compound would be a valuable academic pursuit. By systematically modifying the methyl group, the piperidine ring, and the linkage between the two heterocyclic systems, researchers could elucidate the key structural features required for any observed biological activity. This would contribute to a deeper understanding of the SAR for this class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-methyl-4-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C11H16N2O/c1-9-8-11(4-7-13-9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 |

InChI Key |

VYDBQUILPMNJAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)OC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 4 Piperidin 4 Yloxy Pyridine and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-Methyl-4-(piperidin-4-yloxy)pyridine identifies the carbon-oxygen bond of the ether as the primary disconnection point. This bond cleavage simplifies the target molecule into two key synthons: a 2-methyl-4-hydroxypyridine (or a derivative with a suitable leaving group at the 4-position) and a 4-hydroxypiperidine (B117109) derivative.

This primary disconnection suggests that the forward synthesis will involve the formation of this ether linkage. A secondary disconnection can be considered for the piperidine (B6355638) ring, which can be synthesized from acyclic precursors. However, given the commercial availability of various 4-hydroxypiperidine derivatives, the former disconnection is the more common and practical approach in synthetic design. The nitrogen of the piperidine ring typically requires a protecting group during the synthesis to prevent side reactions, which is removed in a final step.

Classical and Established Synthetic Routes to the Core Scaffold

The classical synthesis of this compound is a convergent process that involves the separate synthesis of the two key heterocyclic fragments followed by their coupling to form the ether linkage.

Multi-step Reaction Sequences and Intermediate Derivations

The synthesis of the 2-methyl-4-hydroxypyridine core can be achieved through various methods. One common approach starts from readily available precursors and involves the construction of the pyridine (B92270) ring. For instance, a multi-step process can be employed starting from diethyl malonate and 2-chloro-4-nitropyridine, leading to the formation of 2-methyl-4-nitropyridine (B19543) after condensation and decarboxylation. Subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, can yield the desired 2-methyl-4-hydroxypyridine.

The 4-hydroxypiperidine fragment is often prepared with a protecting group on the nitrogen atom to allow for selective reaction at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions. N-Boc-4-hydroxypiperidine can be synthesized by treating 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) in the presence of a base.

The crucial ether formation is traditionally achieved through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of either the 2-methyl-4-hydroxypyridine or the N-Boc-4-hydroxypyridine with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the other fragment. For example, 2-methyl-4-chloropyridine can be reacted with the sodium salt of N-Boc-4-hydroxypiperidine. The final step in this sequence is the deprotection of the piperidine nitrogen, typically by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

A representative multi-step synthesis is outlined below:

Table 1: Classical Multi-step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1a | Diethyl malonate, 2-chloro-4-nitropyridine | 1. NaH, Toluene; 2. H+, heat | 2-Methyl-4-nitropyridine |

| 2a | 2-Methyl-4-nitropyridine | H2, Pd/C, Methanol (B129727) | 2-Methyl-4-aminopyridine |

| 3a | 2-Methyl-4-aminopyridine | 1. NaNO2, H2SO4, H2O, 0 °C; 2. H2O, heat | 2-Methyl-4-hydroxypyridine |

| 1b | 4-Hydroxypiperidine | (Boc)2O, NaHCO3, Dichloromethane/Water | N-Boc-4-hydroxypiperidine |

| 4 | 2-Methyl-4-hydroxypyridine, N-Boc-4-hydroxypiperidine mesylate | NaH, DMF | N-Boc-2-Methyl-4-(piperidin-4-yloxy)pyridine |

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical consideration in the synthesis of the 2-methyl-4-hydroxypyridine core. The introduction of substituents at specific positions on the pyridine ring requires careful selection of starting materials and reaction conditions to avoid the formation of undesired isomers. For instance, the synthesis of 2-methyl-4-substituted pyridines often involves starting with a pre-functionalized pyridine ring where the desired substitution pattern is already established.

The target molecule, this compound, is achiral, and therefore, stereochemical control is not a factor in its direct synthesis. However, for the synthesis of analogues with stereocenters on the piperidine ring, stereocontrolled methods are essential. The synthesis of substituted piperidines can be achieved with a high degree of stereocontrol through various methods, including asymmetric hydrogenation of pyridine derivatives, diastereoselective reduction of piperidones, or the use of chiral auxiliaries in cyclization reactions.

Exploration of Novel and Green Chemistry Approaches

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and the application of technologies like flow chemistry for the synthesis of heterocyclic compounds.

Catalytic Methods for Ether Formation and Pyridine Functionalization

While the Williamson ether synthesis is a classical and robust method, it often requires harsh basic conditions. Modern catalytic methods offer milder alternatives for the formation of the aryl ether linkage.

The Mitsunobu reaction provides a powerful method for the formation of the ether bond under neutral conditions. This reaction involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of one of the coupling partners for nucleophilic attack by the other. This method is known for its mild conditions and broad substrate scope.

Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions have emerged as a versatile tool for the formation of aryl ethers. This methodology allows for the coupling of an alcohol with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve coupling 2-methyl-4-halopyridine with N-Boc-4-hydroxypiperidine. The choice of ligand is crucial for the efficiency of the reaction.

Copper-catalyzed Ullmann condensation is another established method for the formation of diaryl and aryl alkyl ethers. While traditionally requiring high temperatures, modern developments have led to milder reaction conditions through the use of specific ligands. This method can be applied to the coupling of 2-methyl-4-halopyridine with N-Boc-4-hydroxypiperidine.

Table 2: Comparison of Catalytic Ether Formation Methods

| Method | Catalyst/Reagents | Key Advantages | Potential Limitations |

|---|---|---|---|

| Mitsunobu Reaction | PPh3, DEAD/DIAD | Mild, neutral conditions; broad substrate scope. | Formation of stoichiometric by-products. |

| Buchwald-Hartwig Coupling | Palladium catalyst, phosphine ligand, base | High functional group tolerance; milder than classical methods. | Catalyst cost and sensitivity. |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound and its intermediates can be adapted to a continuous flow setup.

The synthesis of 2-methylpyridines has been demonstrated in a continuous flow system, offering a greener and more efficient alternative to batch processes. For example, the α-methylation of substituted pyridines can be achieved by passing the substrate through a heated column packed with a catalyst.

Furthermore, the etherification step itself can be performed in a continuous flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. The synthesis of aryl ethers in continuous flow has been reported using various methodologies, including SNAr reactions in supercritical carbon dioxide.

A potential continuous flow protocol for the synthesis of the target molecule could involve the following steps:

A flow reactor for the continuous synthesis of a 2-methyl-4-halopyridine intermediate.

A second flow reactor where the 2-methyl-4-halopyridine is mixed with N-Boc-4-hydroxypiperidine and a base, and heated to effect the etherification.

An in-line purification step to remove by-products.

A final flow reactor for the continuous deprotection of the Boc group, followed by in-line extraction and isolation of the final product.

This integrated flow system would allow for the production of this compound in a more efficient, controlled, and scalable manner compared to traditional batch synthesis.

Solvent-Free and Atom-Economical Transformations

In contemporary chemical synthesis, a strong emphasis is placed on the development of environmentally benign and efficient methodologies. Solvent-free and atom-economical reactions are at the forefront of this "green chemistry" initiative, aiming to reduce waste and maximize the incorporation of reactant atoms into the final product.

Solvent-free reactions, often conducted with neat reactants or with a catalytic amount of a substance, offer significant advantages, including reduced environmental impact, lower costs, and often simplified work-up procedures. acs.org These reactions can be facilitated by various energy inputs such as conventional heating, microwave irradiation, or mechanochemical grinding. acs.org For the synthesis of pyridine derivatives, multi-component reactions under solvent-free conditions have proven particularly effective. For instance, Hantzsch-like condensations catalyzed by heteropolyacids can yield functionalized pyridines at elevated temperatures without any solvent. conicet.gov.ar Another approach involves the copper-catalyzed reaction of pyridines, acetophenones, and nitroolefins under solvent-free conditions to produce indolizines, showcasing a method that is both efficient and environmentally friendly. mdpi.com The synthesis of amide-based pyridinium (B92312) bromides has also been achieved using microwave-assisted solvent-free methods, which drastically reduces reaction times and increases yields with 100% atom economy. nih.gov

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Syntheses with high atom economy are inherently less wasteful. For the construction of molecules like this compound, this would involve prioritizing addition and cycloaddition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. For example, the formation of the ether linkage could potentially be achieved through an addition reaction to a double bond rather than a classical Williamson ether synthesis, which produces a salt byproduct. Similarly, biocatalytic approaches, such as the use of immobilized lipases in multicomponent reactions to form piperidine rings, represent a highly atom-economical and green alternative. rsc.org The development of catalytic cycles that minimize waste, such as iridium-catalyzed hydroarylative cross-coupling, exemplifies the pursuit of atom and step economy in modern organic synthesis. rsc.org

Table 1: Comparison of Synthetic Approaches

| Methodology | Key Advantages | Applicability to Pyridine/Piperidine Synthesis |

|---|---|---|

| Solvent-Free Synthesis | Reduced waste, lower cost, simplified purification, potentially faster reactions. acs.org | Effective for multicomponent reactions to form pyridine rings and for functionalization via quaternization. conicet.gov.arnih.gov |

| Atom-Economical Synthesis | Maximizes incorporation of starting materials into the final product, minimizes byproducts. nih.gov | Prioritizes addition reactions and catalytic cycles; biocatalysis offers a promising route. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, increased yields. nih.gov | Can be combined with solvent-free conditions for efficient synthesis of pyridine derivatives. nih.govnih.gov |

Parallel Synthesis and Library Generation of this compound Derivatives

Parallel synthesis is a powerful strategy in drug discovery and medicinal chemistry for rapidly generating a large number of structurally related compounds (a library) for screening. This can be performed using either solid-phase or solution-phase techniques.

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. Intermediates remain attached to the resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing. This technique is highly amenable to automation and the generation of large compound libraries.

For a library of this compound analogues, one could envision a strategy where either the pyridine or piperidine core is attached to the resin. For example, a piperidine derivative could be linked to a Rink amide resin. nih.gov Subsequent reactions, such as the ether formation with various substituted 4-halo-2-methylpyridines, could be carried out in parallel. Alternatively, a 4-hydroxy-2-methylpyridine (B44544) could be attached to the resin, followed by reaction with a diverse set of protected 4-halopiperidines. After the core structure is assembled, further diversification can be achieved by modifying functional groups on either ring before the final compound is cleaved from the solid support. The use of polymer-supported reagents, such as polymer-supported N-methylmorpholine as a base, can also simplify the workup of reactions performed in parallel. lookchem.com

Table 2: Potential Solid-Phase Synthesis Strategy

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Loading | Attach a suitable building block (e.g., Boc-4-hydroxypiperidine) to a solid support (e.g., Wang resin). | Anchors the molecule for subsequent reactions and simplifies purification. |

| 2. Core Synthesis | React the resin-bound alcohol with a diverse set of activated pyridine derivatives (e.g., 4-fluoro-2-methylpyridines with various substituents). | Introduces the first point of diversity. |

| 3. Deprotection (if needed) | Remove protecting groups from the piperidine nitrogen. | Prepares the molecule for further functionalization. |

| 4. Diversification | React the free piperidine nitrogen with a library of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). | Introduces a second point of diversity. |

| 5. Cleavage | Treat the resin with an acid (e.g., trifluoroacetic acid) to release the final products. | Isolates the desired library of compounds. |

Solution-Phase Parallel Synthesis Techniques

Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry (ease of reaction monitoring, scalability) with the high-throughput nature of parallel processing, typically in multi-well plates. Purification can be a bottleneck, but modern techniques like automated flash chromatography, solid-phase extraction (SPE), or the use of scavenger resins to remove excess reagents and byproducts have made this approach highly viable.

A library of this compound derivatives could be generated in solution by reacting 2-methyl-4-hydroxypyridine with a library of N-protected 4-halopiperidines in a 96-well plate format. After the etherification step, the piperidine nitrogen could be deprotected and then reacted with a second library of building blocks (e.g., isocyanates, carboxylic acids for amide coupling) to generate a large array of final compounds. Purification could be achieved by liquid-liquid extraction followed by preparative HPLC or by using scavenger resins tailored to react with unreacted starting materials. This approach allows for the rapid exploration of the structure-activity relationship (SAR) around the core scaffold.

Purification and Isolation Methodologies for Research-Grade Purity

Achieving high purity (>98%) is critical for compounds intended for biological screening and further development. A combination of chromatographic and crystallization techniques is typically employed to isolate research-grade material.

Chromatographic Separations (HPLC, Flash Chromatography)

Flash column chromatography is a widely used technique for the routine purification of organic compounds on a milligram to multi-gram scale. For pyridine and piperidine derivatives, which are basic, normal-phase flash chromatography is commonly performed on silica (B1680970) gel. whiterose.ac.uk A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate, often with a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to prevent peak tailing and improve recovery. whiterose.ac.uk Gradient elution, where the polarity of the solvent system is gradually increased, is often used to separate compounds with different polarities effectively.

High-Performance Liquid Chromatography (HPLC) is used for both analytical purity assessment and preparative purification to achieve very high purity levels. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. google.com An acidic (e.g., formic acid or trifluoroacetic acid) or basic (e.g., ammonia (B1221849) or triethylamine) modifier is usually added to the mobile phase to ensure that basic analytes like this compound are in a single protonation state, leading to sharp, symmetrical peaks.

Table 3: Chromatographic Purification Methods

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate + Triethylamine | Primary purification of reaction mixtures (mg to g scale). |

| Reversed-Phase HPLC | C18-bonded Silica | Water/Acetonitrile + Formic Acid or Ammonia | Final purification to >98% purity (µg to mg scale). |

Crystallization Techniques for Enhanced Purity

Crystallization is a powerful purification technique for solid compounds, capable of yielding material of exceptionally high purity by excluding impurities from the growing crystal lattice. The choice of solvent is critical for successful crystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For piperidine derivatives, alcohols such as ethanol (B145695) and isopropanol, or methanol are commonly used for recrystallization. cdnsciencepub.comresearchgate.net A typical procedure involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-ordered crystals. If the compound is too soluble in a particular solvent, an anti-solvent (a solvent in which the compound is insoluble) can be added to the solution to induce precipitation. Slow evaporation of a dilute solution can also yield high-quality crystals. For basic compounds like this compound, crystallization of a salt form (e.g., hydrochloride or besylate) can sometimes produce more stable and well-defined crystals than the free base. cdnsciencepub.com

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like "2-Methyl-4-(piperidin-4-yloxy)pyridine." In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules, typically [M+H]⁺.

Predicted ESI-MS Adducts for a Structural Isomer (C₁₁H₁₆N₂O)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 193.13355 |

| [M+Na]⁺ | 215.11549 |

| [M+NH₄]⁺ | 210.16009 |

| [M+K]⁺ | 231.08943 |

This table is based on predicted data for the structural isomer 4-methyl-2-(piperidin-4-yloxy)pyridine and serves as an illustrative example. uni.lu

While less common for small molecules like "this compound" compared to ESI-MS, Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer can also be used for molecular weight determination. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. MALDI-MS is particularly useful for samples that are difficult to analyze by ESI-MS and can provide complementary information.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may not be sufficiently volatile for GC-MS without derivatization, this technique is highly valuable for assessing the purity of volatile starting materials and intermediates used in its synthesis. For instance, the purity of precursors like 4-hydroxypiperidine (B117109) or a substituted 2-methylpyridine could be readily determined using GC-MS, ensuring the quality of the subsequent reaction steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms and their connectivity.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methyl group, the piperidine (B6355638) ring, and the methine proton at the ether linkage. The chemical shifts (δ) of the pyridine protons would be in the aromatic region, while the piperidine and methyl protons would appear in the aliphatic region. Spin-spin coupling between adjacent protons would lead to characteristic splitting patterns, aiding in the assignment of the signals.

¹³C NMR: The carbon-13 NMR spectrum provides information about the number of different types of carbon atoms in a molecule. For "this compound," distinct signals would be expected for each of the 11 carbon atoms. The chemical shifts of the pyridine carbons would be in the downfield region, while the aliphatic carbons of the piperidine ring and the methyl group would be found in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Illustrative ¹H and ¹³C NMR Data for Related Structures

While specific experimental NMR data for "this compound" is not available in the reviewed literature, data for related pyridine and piperidine structures can provide an indication of the expected chemical shifts.

Table of Expected ¹H NMR Chemical Shift Ranges

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine-H | δ 6.5 - 8.5 |

| Piperidine-OCH | δ 4.0 - 5.0 |

| Piperidine-CH₂ | δ 1.5 - 3.5 |

Table of Expected ¹³C NMR Chemical Shift Ranges

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine-C | δ 110 - 160 |

| Piperidine-OCH | δ 70 - 80 |

| Piperidine-CH₂ | δ 20 - 50 |

These tables provide generalized expected chemical shift ranges based on typical values for similar functional groups and are for illustrative purposes only.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like "this compound" by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons and tracing out the spin systems within the pyridine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. nih.gov This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the piperidine ring to the pyridine ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This technique is important for determining the stereochemistry and conformation of the molecule in solution.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of "this compound" can be achieved.

Solid-State NMR for Polymorphic Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the polymorphic forms of crystalline solids. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability.

In the context of this compound, ssNMR would be instrumental in identifying and characterizing different polymorphs. By analyzing the chemical shifts and spin-spin couplings of nuclei such as ¹³C and ¹⁵N in the solid state, researchers can distinguish between different crystal packing arrangements and conformational variations of the molecule. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution spectra, allowing for the identification of the number of crystallographically independent molecules in the unit cell. Furthermore, advanced ssNMR techniques, such as dipolar coupling measurements and relaxation time analysis, could offer deeper insights into the intermolecular interactions and molecular dynamics within the crystal lattice of each polymorph.

Currently, there are no published solid-state NMR studies specifically focused on the polymorphic forms of this compound. Such research would be invaluable for understanding its solid-state behavior and for the development of stable pharmaceutical formulations.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and the nature of its intermolecular interactions.

A single-crystal X-ray diffraction (SCXRD) study of this compound would be necessary to unambiguously determine its molecular structure in the solid state. The resulting crystallographic data would reveal the conformation of the piperidine and pyridine rings, the geometry of the ether linkage, and the spatial orientation of the methyl group. This information is crucial for structure-activity relationship (SAR) studies and for computational modeling.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases.

Co-crystallization is a widely used strategy in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API). By forming a co-crystal of this compound with a suitable co-former (e.g., a carboxylic acid or another molecule capable of forming strong intermolecular interactions), it may be possible to improve its solubility, stability, or other pharmaceutically relevant properties. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that hold the co-crystal lattice together.

Similarly, if this compound acts as a ligand for a biological target, obtaining the crystal structure of the ligand-bound complex would provide invaluable insights into its binding mode and the key interactions responsible for its biological activity. There are currently no published reports on co-crystals or ligand-bound complexes of this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification and for studying molecular structure and bonding.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. The expected vibrational modes would include:

C-H stretching vibrations of the methyl group, the pyridine ring, and the piperidine ring, typically observed in the 2800-3100 cm⁻¹ region.

N-H stretching vibration of the secondary amine in the piperidine ring, which would appear in the 3200-3500 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm⁻¹ range.

C-O-C stretching vibrations of the ether linkage, which would give rise to strong bands in the 1000-1300 cm⁻¹ region.

Ring breathing modes of the pyridine and piperidine rings, which are often observed in the fingerprint region of the Raman spectrum.

A detailed analysis of the IR and Raman spectra could also provide information about intermolecular interactions, such as hydrogen bonding, through shifts in the positions and changes in the intensities of the vibrational bands. While general spectral regions for these functional groups are known, specific experimental IR and Raman data for this compound are not available in the peer-reviewed literature.

Chiroptical Methods (Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are used to study chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

The molecule this compound is achiral and therefore would not exhibit a circular dichroism spectrum. As it does not possess a stereocenter, the assessment of enantiomeric purity is not applicable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification Strategies for the 2-Methyl-4-(piperidin-4-yloxy)pyridine Scaffold

Systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of this molecular class. Research has focused on three primary components of the molecule: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the connecting ether linkage.

Substituent Effects: The introduction of various substituents onto the pyridine ring can profoundly impact activity. For instance, in related pyridine-containing compounds, adding small alkoxy groups, such as methoxy (B1213986) or ethoxy, has been shown to enhance potency. nih.gov Conversely, the introduction of chloro or dimethyl groups can lead to a loss of activity. nih.gov The position of these substituents is also crucial; studies on similar scaffolds have demonstrated that optimizing the placement of functional groups can lead to more potent compounds. nih.gov For example, in a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, the individual optimization of substituents at the 5- and 6-positions of the pyridine ring was found to be critical for inhibitory activity against enzymes like Lysine Specific Demethylase 1 (LSD1). nih.gov

Bioisosteric Replacements: Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar physical or chemical properties, often to improve a compound's pharmacological profile. For the pyridine ring, various bioisosteres have been investigated. Replacing the pyridine with a pyrazine (B50134) core has been explored, although in some cases, the pyridine scaffold proved to be superior for activity optimization. nih.gov Another strategy involves the use of saturated ring systems that mimic the vectoral and spatial arrangement of the pyridine ring. For example, 3-azabicyclo[3.1.1]heptanes have been proposed as saturated mimetics of pyridine, which can lead to dramatic improvements in solubility, metabolic stability, and lipophilicity while maintaining the geometric integrity of the original structure. chemrxiv.org Additionally, replacing pyridine-N-oxide moieties with 2-difluoromethylpyridine has been shown to enhance or maintain biological activity in certain contexts. rsc.org

| Modification Type | Specific Change | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Substituent Addition | 3-Methoxy Group | Enhanced Potency | 4-Pyridine Derivatives nih.gov |

| Substituent Addition | 3-Chloro Group | Loss of Potency | 4-Pyridine Derivatives nih.gov |

| Substituent Addition | 5,6-di-(4-cyanophenyl) | Considerably More Active | Pyridine Core LSD1 Inhibitors nih.gov |

| Bioisosteric Replacement | Pyridine replaced with Pyrazine | Reduced Activity | LSD1 Inhibitors nih.gov |

| Bioisosteric Replacement | Pyridine replaced with 3-azabicyclo[3.1.1]heptane | Improved Physicochemical Properties | Rupatadine Analog chemrxiv.org |

The piperidine ring is a common motif in pharmaceuticals that can influence receptor binding, selectivity, and pharmacokinetic properties. nih.gov Modifications to this ring within the this compound framework have been a key area of SAR exploration.

Conformational Constraints: The flexibility of the piperidine ring can be constrained to lock it into a specific conformation, which may be more favorable for binding to a biological target. This is often achieved by introducing bridges across the ring. For example, replacing a piperidine with a rigid quinuclidine (B89598) moiety, which constrains the ring in a boat-like conformation, has been shown to maintain good binding affinity in certain receptor systems. nih.gov This suggests that the target receptor may tolerate different piperidine conformations or that the preferred binding conformation deviates from a standard chair state. nih.gov Such systematic approaches to conformational control can be adapted to various pharmaceutical classes to probe receptor-preferred geometries. nih.gov

N-Substitutions: The nitrogen atom of the piperidine ring is a common site for modification. In studies of related 4-oxy-piperidine ethers, the protonated nitrogen atom is often crucial for forming key interactions, such as salt bridges with acidic residues (e.g., Aspartate) in a binding pocket. nih.govnih.gov The nature of the substituent on this nitrogen can significantly alter a compound's activity. For instance, in a series of choline (B1196258) transporter inhibitors, removing an N-isopropyl group from the piperidine led to a much less active compound, whereas an N-methyl substitution resulted in an equipotent analog. nih.gov This highlights the sensitivity of the target to the size and nature of the N-substituent.

| Modification Type | Specific Change | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Conformational Constraint | Piperidine replaced with Quinuclidine (bridged) | Maintained good binding affinity | P2Y14R Antagonists nih.gov |

| N-Substitution | N-H (unsubstituted) | Much less active | CHT Inhibitors nih.gov |

| N-Substitution | N-Methyl | Equipotent to N-Isopropyl analog | CHT Inhibitors nih.gov |

| N-Substitution | N-Isopropyl | Active (reference) | CHT Inhibitors nih.gov |

| Ring Replacement | Piperidine replaced with Cyclohexyl | Inactive | CHT Inhibitors nih.gov |

The ether linkage connecting the pyridine and piperidine rings is not merely a passive linker; its properties and the spacing it provides are vital for optimal interaction with biological targets. The oxygen atom itself can act as a hydrogen bond acceptor. nih.gov

SAR studies on analogous structures have shown that the nature of the group attached to the piperidin-4-yloxy moiety is critical. In some series, 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether changes. nih.gov Variations in the length and rigidity of the linker have also been explored. For instance, replacing a simple aromatic ring with more rigid and lipophilic linkers like biphenyl (B1667301) or naphthalene (B1677914) has been used as a strategy to enhance receptor antagonistic activity. nih.gov However, the SAR around this part of the molecule can be narrow. In some cases, replacing the piperidine ether with moieties like (2-piperidin-1-yl)ethoxy was tolerated, while replacing it with a morpholine-containing linker led to a significant drop in activity. nih.gov This indicates a high degree of structural and electronic specificity required at the target receptor for this region of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemrevlett.com This approach is valuable for predicting the activity of novel compounds, guiding lead optimization, and understanding the key molecular features that drive biological effects. researchgate.net

For scaffolds like piperidinopyridines, QSAR models are developed using a dataset of compounds with known biological activities (e.g., IC50 or Ki values). researchgate.net The process involves calculating a variety of molecular descriptors for each compound in the set. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates the descriptors to the observed activity. nih.govnih.gov The resulting model can identify which structural features are most important for potent activity. For example, a QSAR model might reveal that higher lipophilicity and the presence of specific hydrogen bond donors are positively correlated with the inhibitory activity of piperidinopyridine analogs against a particular enzyme. researchgate.net These models serve as powerful tools for the rational design of new derivatives with potentially improved potency.

The reliability of a QSAR model is heavily dependent on the appropriate selection of descriptors and rigorous statistical validation.

Descriptor Selection: A wide range of descriptors can be calculated, broadly categorized as:

Physicochemical: Such as logP (lipophilicity), molecular weight (MW), and molar refractivity (MR).

Topological (2D): Descriptors derived from the 2D representation of the molecule, describing atomic connectivity and branching. nih.gov

Geometric (3D): Descriptors that depend on the 3D conformation of the molecule, such as molecular surface area and volume.

Electronic: Descriptors that describe the electronic properties, such as partial charges and dipole moment. nih.gov

The selection of the most relevant descriptors is a critical step, often involving statistical techniques to reduce the number of variables and avoid overfitting the model.

Statistical Validation: To ensure a QSAR model is robust and has predictive power, it must be thoroughly validated.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and stability. A high q² value indicates a reliable model.

External Validation: The model's true predictive ability is tested using an external set of compounds (a test set) that were not used in the model's development. The model's predictions for the test set are compared to their experimentally determined activities, and the predictive r² (r²_pred) is calculated. nih.gov A high predictive r² confirms that the model can accurately predict the activity of new, untested compounds.

For piperidine and pyridine derivatives, QSAR models with high determination coefficients (r² > 0.8) on both training and test sets have been successfully developed, demonstrating their utility in guiding the design of new, potentially active molecules. nih.gov

| Category | Parameter/Descriptor | Description |

|---|---|---|

| Descriptor Types | Topological Descriptors | Quantify molecular shape, size, and branching based on the 2D graph of the molecule. nih.gov |

| Physicochemical Descriptors | Represent properties like lipophilicity (logP), polarity, and molecular weight. nih.gov | |

| Geometric Descriptors | Describe the 3D structure, including surface area and volume. nih.gov | |

| Validation Metrics | r² (Coefficient of Determination) | Measures how well the model fits the training data. |

| q² (Cross-validated r²) | Assesses the internal predictive ability of the model. | |

| r²_pred (Predictive r²) | Evaluates the model's ability to predict the activity of an external test set. nih.gov |

Lead Optimization Strategies in the Context of this compound Analogue Series

Lead optimization is an iterative process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For an analogue series based on the this compound scaffold, several strategies could be employed. Insights can be drawn from studies on structurally similar compounds, such as the 3-(piperidin-4-ylmethoxy)pyridine series, which were developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govnih.gov

In that series, the 3-(piperidin-4-ylmethoxy)pyridine core was identified as a promising scaffold. nih.gov The subsequent lead optimization focused on substitutions on the pyridine ring. nih.gov A similar approach for the this compound series would involve systematic modifications to different parts of the molecule.

Table 1: Potential Lead Optimization Strategies for this compound Analogues

| Molecular Sub-structure | Potential Modification | Rationale |

| Pyridine Ring | Substitution at positions 3, 5, and 6 | To explore additional binding interactions, modulate electronics, and improve metabolic stability. |

| Replacement with other heterocycles | To investigate the importance of the pyridine nitrogen and overall ring electronics for activity. | |

| Methyl Group (at C2) | Variation of alkyl size (e.g., ethyl, isopropyl) | To probe for steric tolerance and potential hydrophobic interactions in the binding pocket. |

| Replacement with other functional groups (e.g., -Cl, -OCH₃) | To alter electronic properties and explore different types of interactions (e.g., halogen bonding, hydrogen bonding). | |

| Piperidine Ring | N-alkylation or N-acylation | To modify basicity, introduce new interaction points, and improve pharmacokinetic properties. |

| Substitution on the carbon framework | To introduce chirality and explore additional vector space within the binding site. | |

| Ether Linkage | Replacement with other linkers (e.g., -CH₂O-, -NH-) | To alter the geometry and flexibility between the two ring systems, which can significantly impact binding affinity. nih.gov |

For instance, in the optimization of the 3-(piperidin-4-ylmethoxy)pyridine series, it was found that replacing the ether oxygen with a nitrogen atom (forming an amine linkage) was highly unfavorable for activity, suggesting the crucial role of the ether oxygen in the binding mode. nih.gov Furthermore, the introduction of substituents on the pyridine ring led to a significant enhancement in potency. nih.gov

Table 2: Example Structure-Activity Relationship Data from a Related 3-(Piperidin-4-ylmethoxy)pyridine Analogue Series (LSD1 Inhibitors) nih.gov

| Compound | R⁵ | R⁶ | Kᵢ (µM) |

| Analogue 1 | H | H | > 50 |

| Analogue 2 | 4-tolyl | 4-tolyl | 32.2 |

| Analogue 3 | 4-bromophenyl | 4-bromophenyl | 26.2 |

| Analogue 4 | 4-cyanophenyl | 4-cyanophenyl | 9.1 |

Data is illustrative of SAR trends in a related chemical series.

This data demonstrates that substitution on the pyridine ring can dramatically improve inhibitory activity, with electron-withdrawing groups like cyano appearing particularly beneficial in this specific series. nih.gov A similar systematic exploration of the this compound scaffold would be essential to identify key structural features that govern its biological activity and to optimize its properties for a desired therapeutic profile.

Molecular Target Identification and Characterization

Ligand-Based Target Discovery Approaches

Ligand-based target discovery methods utilize the compound of interest as a probe to isolate and identify its binding partners from complex biological mixtures. These approaches are instrumental in deorphanizing novel compounds and understanding their polypharmacology.

Chemoproteomics and activity-based protein profiling (ABPP) are powerful techniques for surveying the landscape of protein targets that interact with a small molecule in a native biological context. researchgate.netrsc.orgnih.gov In the study of 2-Methyl-4-(piperidin-4-yloxy)pyridine, these methods would involve the design of a probe molecule derived from the parent compound. This probe would typically incorporate a reactive group for covalent modification of the target and a reporter tag for subsequent detection and identification.

Probe Design: A typical probe for this compound would retain the core scaffold to ensure similar binding characteristics while being appended with a photoreactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne or azide).

Experimental Workflow: The probe would be incubated with a relevant proteome (e.g., cell lysate or tissue homogenate). Upon photoactivation, the probe covalently crosslinks to its binding partners. The tagged proteins are then enriched using click chemistry to attach a biotin (B1667282) tag, followed by avidin-based affinity purification.

Target Identification: The enriched proteins are subsequently identified and quantified using mass spectrometry-based proteomics. Competitive displacement experiments, where the proteome is pre-incubated with an excess of the parent compound this compound before probe addition, are crucial to distinguish specific targets from non-specific interactions.

While specific experimental data for this compound is not publicly available, this methodology represents a standard and robust approach for target identification.

Affinity chromatography is a classic and effective method for isolating proteins that bind to a specific ligand. In this approach, this compound is immobilized on a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix.

Matrix Preparation: The compound is chemically coupled to the support via a linker that is long enough to minimize steric hindrance and allow for proper interaction with potential protein targets.

Pull-Down Experiment: A protein lysate is passed over the affinity matrix. Proteins with affinity for this compound will bind to the immobilized ligand, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are then eluted, often by changing the pH or ionic strength of the buffer, or by competition with a high concentration of the free compound. The eluted proteins are subsequently identified by techniques such as mass spectrometry.

Similar to chemoproteomics, specific targets of this compound identified through this method are not documented in publicly accessible literature.

Receptor Binding Studies and Radioligand Displacement Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. These assays are essential for determining the affinity and selectivity of a compound like this compound.

The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. The inhibition constant (Ki) is a measure of the potency of a competing ligand and is derived from IC50 values obtained in competitive binding assays.

Radioligand displacement assays are commonly used to determine these constants. In such an assay, a known radiolabeled ligand with high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation. researchgate.net

While specific Kd and Ki values for this compound are not available, related piperidine (B6355638) derivatives have been shown to exhibit nanomolar affinities for various receptors, such as sigma receptors and histamine (B1213489) H3 receptors. researchgate.netnih.gov For instance, certain multifunctional pyridines incorporating an N-benzyl-piperidine moiety have demonstrated high affinity for the σ1 receptor with Ki values in the low nanomolar range. researchgate.netnih.gov

| Compound Class | Target Receptor | Reported Affinity (Ki) |

| N-Benzyl-piperidine Pyridines | σ1 Receptor | 1.45 nM researchgate.netnih.gov |

| 4-Oxypiperidine Ethers | Histamine H3 Receptor | 12.5 nM nih.gov |

This table presents data for related compound classes to illustrate the potential affinity range and is not data for this compound itself.

To understand the specificity of a compound, it is crucial to assess its binding affinity across a wide range of receptors. This is typically done through selectivity profiling, where the compound is tested against a panel of dozens or even hundreds of different receptors, ion channels, and transporters. This broad screening helps to identify potential on-target and off-target interactions, which is vital for predicting the pharmacological and toxicological profile of a compound.

A comprehensive selectivity profile for this compound would involve testing its binding against panels of G-protein coupled receptors (GPCRs), ion channels, and transporters. For example, related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds have been shown to be highly selective inhibitors of Lysine Specific Demethylase 1 (LSD1) with over 160-fold selectivity against the related monoamine oxidases A and B. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies

If the identified molecular target of this compound is an enzyme, it is essential to characterize the nature of its inhibitory activity. Enzyme inhibition studies can reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Kinetic Assays: These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound). By analyzing the data using graphical methods such as Lineweaver-Burk or Michaelis-Menten plots, the mechanism of inhibition and the inhibition constants (Ki) can be determined.

Mechanism of Action: Further studies may involve structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding of the compound to the enzyme's active site or an allosteric site. This provides a detailed understanding of the molecular interactions that underpin the inhibitory activity. For instance, studies on related compounds have utilized enzyme kinetics and molecular docking to suggest a competitive inhibition mechanism against a peptide substrate. nih.gov

As with other sections, specific enzyme inhibition data for this compound is not currently available in the public domain.

Research is available for structurally related compounds containing pyridine (B92270) and piperidine moieties, which are known to interact with a variety of biological targets. However, in strict adherence to the provided instructions to focus solely on "this compound," this information cannot be substituted.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time. Further primary research and publication of findings would be necessary to provide the specific data points requested for each section of the outline.

Mechanistic Elucidation of 2 Methyl 4 Piperidin 4 Yloxy Pyridine S Molecular Interactions

Binding Site Characterization and Hotspot Mapping

Understanding the precise binding site of a compound on its target protein is crucial for explaining its activity and for guiding further optimization. This is often achieved through a combination of genetic and chemical biology techniques.

Site-Directed Mutagenesis Studies of Target Proteins

There are no available studies that utilize site-directed mutagenesis to identify key amino acid residues involved in the binding of 2-Methyl-4-(piperidin-4-yloxy)pyridine. Such studies would involve systematically replacing specific amino acids in the target protein and measuring the subsequent change in binding affinity for the compound. The absence of this data means the critical interaction points within the protein's binding pocket remain unidentified.

Photoaffinity Labeling and Cross-Linking Experiments

Similarly, the scientific literature lacks any reports on the use of photoaffinity labeling or cross-linking experiments to map the binding site of this compound. These techniques, which involve chemically modifying the compound to allow for covalent bonding to its target upon light activation, are powerful tools for definitively identifying the binding location. Without such experiments, direct evidence of the compound's binding orientation and interacting residues is unavailable.

Biophysical Characterization of Ligand-Target Complexes

A quantitative understanding of the binding kinetics and thermodynamics is essential for a complete picture of a compound's interaction with its target. Several biophysical techniques are routinely employed for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No public data from Surface Plasmon Resonance (SPR) studies for this compound is available. SPR is used to measure the rates of association (k_on) and dissociation (k_off) of a ligand binding to a target immobilized on a sensor surface, which in turn allows for the calculation of the binding affinity (K_D).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Information regarding the thermodynamic profile of this compound's binding is also absent from the scientific record. Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing key thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS). This data offers insight into the forces driving the binding interaction.

MicroScale Thermophoresis (MST)

There are no published studies employing MicroScale Thermophoresis (MST) to characterize the interaction of this compound with any biological target. MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity.

Allosteric Modulation and Conformational Dynamics Studies

Allosteric modulators are molecules that bind to a site on a protein distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.govnih.gov This mechanism allows for a more nuanced regulation of protein function compared to direct activation or inhibition. nih.gov Based on the structure of this compound, it is plausible that this compound could function as an allosteric modulator, with its distinct chemical motifs contributing to its interaction with a target protein.

The binding of a small molecule to an allosteric site can trigger significant conformational changes in the target protein. nih.govresearchgate.net For a molecule like this compound, these effects can be dissected by considering its constituent parts.

The piperidin-4-yloxy group is a common feature in molecules designed to interact with various protein targets. The piperidine (B6355638) ring, in particular, is a versatile scaffold in medicinal chemistry. researchgate.net Its conformational flexibility, typically adopting a chair conformation, can be crucial for optimal binding. acs.org The orientation of substituents on the piperidine ring can significantly influence binding affinity and selectivity. For instance, in studies of piperidine-containing allosteric antagonists, the axial orientation of a substituent was found to be crucial for extending into a specific binding pocket. acs.org The nitrogen atom within the piperidine ring can form important hydrogen bonds or electrostatic interactions with the target protein, anchoring the molecule to the allosteric site. nih.gov The ether linkage (yloxy) provides a flexible connection to the pyridine (B92270) core, allowing the piperidine moiety to orient itself favorably within the binding pocket.

The 2-methyl-pyridine core also plays a critical role. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-stacking, and hydrophobic interactions. The position of the methyl group is particularly important in defining the molecule's structure-activity relationship (SAR). Studies on other methyl-pyridine-containing allosteric modulators have shown that the location of the methyl group can influence potency and efficacy. nih.govnih.gov For example, the addition of a methyl group at a specific position on a pyridine ring can enhance activity, while its placement at another position might lead to steric hindrance and a decrease in activity. jst.go.jp This highlights the sensitivity of the allosteric binding pocket to the precise shape and electronic distribution of the modulating molecule.

The binding of this compound to an allosteric site would likely induce a cascade of subtle structural rearrangements within the protein. These changes could alter the flexibility of certain regions, such as loops or helices, which in turn could impact the conformation of the orthosteric site or regions involved in protein-protein interactions.

Table 1: Inferred Effects of this compound on Protein Conformation

| Molecular Moiety | Potential Interaction | Consequence on Protein Conformation |

| Piperidine Nitrogen | Hydrogen bonding, electrostatic interactions | Anchoring of the ligand, stabilization of a specific protein conformation |

| Piperidine Ring | Van der Waals forces, hydrophobic interactions | Occupancy of the allosteric pocket, potential to induce localized conformational shifts |

| Ether Linkage | Rotational flexibility | Optimal positioning of the piperidine and pyridine moieties within the binding site |

| Pyridine Ring | π-stacking, hydrogen bonding | Orientation of the ligand, potential to alter the position of key amino acid residues |

| Methyl Group | Steric and hydrophobic interactions | Fine-tuning of binding affinity and selectivity, can promote or hinder specific conformations |

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. mdpi.com Small molecules that can modulate these interactions are of significant therapeutic interest. acs.org Allosteric modulators, by inducing conformational changes, are well-suited to this task as they can alter the surface topology of a protein, either revealing or concealing binding interfaces.

A compound like this compound could modulate PPIs in several ways:

Conformational Disruption: By binding to an allosteric site on one of the protein partners, the compound could induce a conformational change that disrupts the key contacts at the protein-protein interface, leading to the dissociation of the protein complex.

Conformational Stabilization: Conversely, the compound could bind to a conformation of a protein that is favorable for binding to its partner, thereby stabilizing the protein-protein interaction. This is often the mechanism for "molecular glue" type interactions.

Interface Binding: While less common for allosteric modulators, it is possible for a small molecule to bind directly at the interface of two proteins, either preventing their association or stabilizing their interaction.

The ability of this compound to modulate PPIs would be highly dependent on the specific target proteins. The piperidin-4-yloxy moiety could provide the necessary interactions to anchor the molecule, while the methyl-pyridine portion could be responsible for the specific conformational changes that lead to the modulation of the PPI.

Table 2: Hypothetical Modulation of a Protein-Protein Interaction by this compound

| Step | Description | Key Molecular Features Involved |

| 1. Initial Binding | The compound binds to an allosteric site on Protein A. | The piperidine nitrogen forms a key hydrogen bond, and the pyridine ring engages in π-stacking. |

| 2. Conformational Change | The binding event induces a conformational shift in a surface loop of Protein A that is critical for binding to Protein B. | The steric bulk of the methyl group influences the new position of the loop. |

| 3. Modulation of Interaction | The altered conformation of the loop on Protein A either prevents its interaction with Protein B (inhibition) or creates a more favorable binding surface (stabilization). | The overall shape and electrostatic potential of the new protein surface. |

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the nature of the interaction.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of 2-Methyl-4-(piperidin-4-yloxy)pyridine, virtual screening could be employed to identify it as a potential "hit" for a specific biological target.

The process typically involves the following workflow: a high-resolution 3D structure of the target protein is obtained, often from crystallographic data. A virtual library of compounds, which could include this compound, is then docked into the active site of the target. Scoring functions are used to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further investigation. This approach allows for the rapid and cost-effective screening of vast chemical space.

For instance, if screening for inhibitors of a particular protein kinase, a library of compounds containing the piperidin-4-yloxy-pyridine scaffold could be docked against the ATP-binding site of the kinase. The predicted binding energy and interactions would then be used to rank the compounds.

Below is a hypothetical data table illustrating the results of a virtual screening campaign that could identify this compound as a hit.

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interactions |

| 1 | This compound | -9.5 | 50 | H-bond with hinge region, hydrophobic interactions |

| 2 | Analog A | -8.7 | 150 | H-bond with hinge region |

| 3 | Analog B | -9.2 | 80 | Hydrophobic interactions, pi-stacking |

| 4 | Analog C | -8.1 | 300 | H-bond with catalytic loop |

Once a hit like this compound is identified, molecular docking can provide detailed predictions of its binding mode within the active site of the target. This information is crucial for understanding the molecular basis of its activity and for guiding lead optimization.

The predicted binding pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, between the ligand and the protein. For this compound, the pyridine (B92270) nitrogen and the ether oxygen are potential hydrogen bond acceptors, while the methyl group and the piperidine (B6355638) ring can engage in hydrophobic interactions. The specific interactions will depend on the topology and amino acid composition of the target's active site.

A detailed analysis of the binding mode can be summarized in a table, as shown below for a hypothetical interaction with a protein kinase.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | Cys85 (backbone NH) | 2.9 |

| Hydrophobic | Methyl Group | Val35, Leu132 | 3.5 - 4.2 |

| Hydrophobic | Piperidine Ring | Ile20, Ala50 | 3.8 - 4.5 |

| van der Waals | Ether Oxygen | Met83 | 3.6 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability and behavior of the ligand-protein complex.

MD simulations can be used to assess the stability of the binding pose of this compound predicted by molecular docking. By simulating the complex in a solvated environment over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates.

Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory for the ligand suggests that it maintains a consistent binding mode. The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein that may be important for ligand binding.

A summary of hypothetical MD simulation data for the this compound-protein complex is presented below.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Average Number of H-bonds |

| 0-10 | 0.5 - 1.2 | 1.0 - 1.5 | 1.8 |

| 10-20 | 0.8 - 1.5 | 1.2 - 1.8 | 1.5 |

| 20-30 | 1.0 - 1.6 | 1.5 - 2.0 | 1.6 |

| 30-40 | 1.1 - 1.7 | 1.6 - 2.1 | 1.7 |

| 40-50 | 1.2 - 1.8 | 1.7 - 2.2 | 1.5 |

MD simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. These changes can be critical for biological activity. For example, the piperidine ring of this compound can adopt different conformations (e.g., chair, boat), and MD simulations can help determine the most favorable conformation in the bound state.

Furthermore, MD simulations explicitly model the behavior of water molecules in and around the active site. This can reveal the role of bridging water molecules in mediating ligand-protein interactions or the displacement of unfavorable water molecules upon ligand binding, which can contribute significantly to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational approaches that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and correlating them with their experimentally determined biological activity. This can lead to a mathematical equation that predicts activity based on these descriptors.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. A pharmacophore model for a series of active compounds including this compound could be generated and used as a 3D query to screen for new molecules with similar features.

A hypothetical pharmacophore model for a series of kinase inhibitors based on the this compound scaffold might include:

One hydrogen bond acceptor feature corresponding to the pyridine nitrogen.

One hydrophobic feature representing the methyl group.

One hydrophobic/aliphatic feature for the piperidine ring.

An additional hydrogen bond acceptor or hydrophobic feature depending on the specific target.

These computational approaches, from initial hit identification through virtual screening to detailed analysis of binding dynamics and the development of predictive models, are integral to understanding and optimizing the therapeutic potential of chemical compounds like this compound.

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a powerful technique used in the absence of a known 3D structure of the biological target. It involves identifying the essential chemical features of a set of active molecules that are responsible for their biological activity. These features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are arranged in a specific 3D orientation to create a pharmacophore model. This model then serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity.

For a compound like this compound, a ligand-based pharmacophore model could be generated if a series of its analogs with known biological activity against a specific target were available. The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.

A Hydrogen Bond Donor: The secondary amine in the piperidine ring.

A Hydrophobic Feature: The piperidine ring itself.

An Aromatic Ring: The pyridine ring.

The spatial arrangement of these features would be crucial for its interaction with a biological target. By comparing the pharmacophore models of a series of active and inactive analogs, researchers can refine the model to be more predictive. For instance, studies on G-protein coupled receptor (GPCR) ligands containing piperidine moieties have successfully utilized this approach to identify novel active compounds. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups on the receptor |

| Hydrogen Bond Donor | Piperidine Nitrogen | Interaction with acceptor groups on the receptor |

| Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interactions |

| Hydrophobic Group | Piperidine Ring | Interaction with hydrophobic pockets of the receptor |

3D-QSAR (e.g., CoMFA, CoMSIA) for Predictive Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are used to correlate the 3D properties of a set of molecules with their biological activities. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods generate predictive models that can be used to estimate the activity of novel compounds and guide their optimization.